molecular formula C8H8ClN3 B2434334 1,8-Naphthyridin-2-amine hcl CAS No. 1820741-11-4

1,8-Naphthyridin-2-amine hcl

Cat. No. B2434334
CAS RN: 1820741-11-4
M. Wt: 181.62
InChI Key: KYLSEWWPMRRGHI-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2-amine hydrochloride (CAS Number: 1820741-11-4) is a chemical compound with a molecular weight of 181.62 . The compound has demonstrated a variety of interesting biological activities, including the potential to treat neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride .


Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridin-2-amine is C8H7N3 . The InChI code is 1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) .


Chemical Reactions Analysis

The compounds studied were prepared by reaction of 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones with epichlorohydrin . The substituted epoxy intermediates obtained were allowed to react with amines and gave the desired products .


Physical And Chemical Properties Analysis

The molecular weight of 1,8-Naphthyridin-2-amine is 145.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 .

Scientific Research Applications

Multicomponent Reactions

1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine hcl, have been used in multicomponent reactions to efficiently generate a diverse set of complex molecular architectures. These have wide applications in medicinal chemistry and chemical biology .

Green Strategy Synthesis

The Friedländer approach using green strategy has been employed in the synthesis of 1,8-naphthyridines. This approach is eco-friendly, safe, and atom economical .

Hydroamination of Terminal Alkynes

1,8-Naphthyridin-2-amine hcl has been used in the hydroamination of terminal alkynes followed by Friedländer cyclization. This process is part of the synthesis of 1,8-naphthyridines .

Metal-Catalyzed Synthesis

Metal-catalyzed synthesis is another method where 1,8-Naphthyridin-2-amine hcl finds its application. This method is used for the synthesis of 1,8-naphthyridines .

Fluorescent Chemosensors

1,8-Naphthyridines, including 1,8-Naphthyridin-2-amine hcl, have been used in the development of anionic fluorogenic chemosensors. These chemosensors have a high capacity to selectively detect cyanide .

Antimicrobial Activities

Compounds derived from 1,8-Naphthyridin-2-amine hcl have been evaluated for their antimicrobial activities. This makes it a valuable compound in the development of new antimicrobial agents .

Anticancer Activities

Similarly, compounds derived from 1,8-Naphthyridin-2-amine hcl have also been evaluated for their anticancer activities, specifically against the MDA-MB-231 cell line .

Ligands and Components of Light-Emitting Diodes

1,8-Naphthyridines are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Mechanism of Action

Target of Action

1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .

Mode of Action

Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .

Biochemical Pathways

Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival

Pharmacokinetics

Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.

Result of Action

Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .

Action Environment

The action of 1,8-Naphthyridin-2-amine hcl can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.

Safety and Hazards

The safety data sheet for 1,8-Naphthyridin-2-amine indicates that it has an acute toxicity, oral (Category 4), H302 and skin corrosion/irritation (Category 2), H315 .

Future Directions

The potency of 1,8-Naphthyridin-2-amine to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name

1,8-naphthyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLSEWWPMRRGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridin-2-amine hcl

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